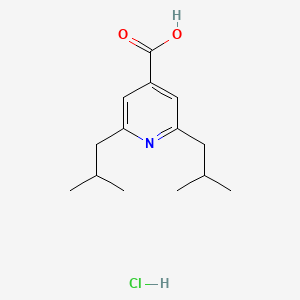
2,6-Diisobutylisonicotinic acid hydrochloride
Cat. No. B8333159
M. Wt: 271.78 g/mol
InChI Key: UTUBFQNXPLLAAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08580824B2
Procedure details


2,6-Diisobutyl-isonicotinic acid hydrochloride is prepared starting from 2,6-dichloro-isonicotinic acid tert.-butyl ester and 2,4,6-tri-(2-methyl-propenyl)-cycloboroxane pyridine complex in analogy to isonicotinic acid 7; LC-MS: tR=0.68 min; [M+1]+=236.40; 1H NMR (D6-DMSO): δ 7.90 (s, 2H), 2.92 (d, J=6.3 Hz, 4H), 2.10 (hept, J=6.8 Hz, 2H), 0.90 (t, J=6.5 Hz, 6H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
C([O:5][C:6](=[O:15])[C:7]1[CH:12]=[C:11]([Cl:13])[N:10]=[C:9](Cl)[CH:8]=1)(C)(C)C.[C:16](O)(=O)[C:17]1[CH:22]=CN=C[CH:18]=1>>[ClH:13].[CH2:6]([C:11]1[CH:12]=[C:7]([CH:8]=[C:9]([CH2:22][CH:17]([CH3:16])[CH3:18])[N:10]=1)[C:6]([OH:5])=[O:15])[CH:7]([CH3:12])[CH3:8] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(C1=CC(=NC(=C1)Cl)Cl)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=NC=C1)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.C(C(C)C)C=1C=C(C(=O)O)C=C(N1)CC(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
